2-((2-Amino-2-carboxyethyl)dithio)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Amino-2-carboxyethyl)dithio)benzoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzoic acid moiety linked to a dithio group, which is further connected to an amino acid derivative. Its structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-2-carboxyethyl)dithio)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroaniline with thiocarbamoyl chloride in the presence of a strong catalyst such as bis(dibenzylideneacetone)palladium(0) to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the amino and carboxyethyl groups .
Industrial Production Methods
Industrial production of this compound often employs one-pot synthesis techniques to enhance yield and reduce reaction time. These methods are designed to be operationally simple and environmentally friendly, utilizing commercially available reagents and green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Amino-2-carboxyethyl)dithio)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, reverting the compound to its thiol form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as dithiothreitol for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of disulfide-linked dimers, while reduction yields the free thiol form of the compound .
Wissenschaftliche Forschungsanwendungen
2-((2-Amino-2-carboxyethyl)dithio)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism by which 2-((2-Amino-2-carboxyethyl)dithio)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The dithio group can form disulfide bonds with cysteine residues in proteins, altering their structure and function. This interaction can modulate various biochemical pathways, making the compound useful in studying protein function and regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other derivatives of benzoic acid and amino acids, such as 2-amino benzoic acid and its derivatives .
Uniqueness
What sets 2-((2-Amino-2-carboxyethyl)dithio)benzoic acid apart is
Eigenschaften
CAS-Nummer |
26885-62-1 |
---|---|
Molekularformel |
C10H11NO4S2 |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
2-[(2-amino-2-carboxyethyl)disulfanyl]benzoic acid |
InChI |
InChI=1S/C10H11NO4S2/c11-7(10(14)15)5-16-17-8-4-2-1-3-6(8)9(12)13/h1-4,7H,5,11H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
SYCGYWFLRDXWDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)SSCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.